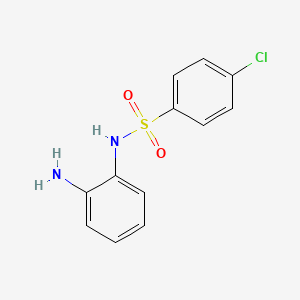

N-(2-aminophenyl)-4-chlorobenzenesulfonamide

Description

N-(2-aminophenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group attached to a 2-aminophenyl moiety. This compound serves as a structural template for derivatives with applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial studies.

Properties

IUPAC Name |

N-(2-aminophenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKKZWMWOCGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287019 | |

| Record name | N-(2-aminophenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56539-06-1 | |

| Record name | NSC48644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-aminophenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 2-aminophenylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of N-(2-aminophenyl)-4-chlorobenzenesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies highlight the anticancer potential of N-(2-aminophenyl)-4-chlorobenzenesulfonamide derivatives. These compounds have shown significant activity against various cancer cell lines, suggesting their utility in cancer treatment.

Case Study: Anticancer Activity Evaluation

- Compound Tested: N-(2-aminophenyl)-4-cinnamoylbenzenesulfonamide derivatives

- Cell Lines: HeLa (cervical), HL-60 (acute promyelocytic leukemia), AGS (gastric adenocarcinoma)

- Method: MTT assay

- Results:

- IC50 values ranged from 0.89 to 9.63 µg/mL.

- Derivative with the highest activity (Compound 5) induced cell cycle arrest in the subG0 phase and activated caspases, indicating apoptosis.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5 | AGS | 0.89 | Induced apoptosis and cell cycle arrest |

| 6 | HeLa | 3.45 | Antioxidant activity |

| 7 | HL-60 | 5.67 | Caspase activation |

These findings demonstrate the potential of these sulfonamide derivatives as promising candidates for anticancer drug development .

Enzyme Inhibition

N-(2-aminophenyl)-4-chlorobenzenesulfonamide has also been investigated for its inhibitory effects on specific enzymes, particularly histone deacetylases (HDACs).

Case Study: HDAC Inhibition

- Compound Tested: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide

- Enzyme Targets: HDAC1, HDAC2, HDAC3

- IC50 Values:

- HDAC1: 95.2 nM

- HDAC2: 260.7 nM

- HDAC3: 255.7 nM

- Results: Exhibited a significant antiproliferative effect on A2780 and HepG2 cell lines, suggesting its potential as a lead compound for cancer therapy focused on HDAC inhibition.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| HDAC1 | 95.2 | High |

| HDAC2 | 260.7 | Moderate |

| HDAC3 | 255.7 | Moderate |

This study indicates that N-(2-aminophenyl)-4-chlorobenzenesulfonamide derivatives could be developed into bifunctional HDAC inhibitors for solid tumors .

Antimicrobial Activity

The antimicrobial properties of N-(2-aminophenyl)-4-chlorobenzenesulfonamide derivatives have been explored against various bacterial strains.

Case Study: Antimicrobial Evaluation

- Compounds Tested: Several sulfonamide derivatives

- Bacterial Strains: Gram-positive and Gram-negative bacteria

- Method: Minimum inhibitory concentration (MIC) determination

- Results:

- Significant antibacterial activity was observed with MIC values >500 µg/mL for all tested strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | >500 |

| B | E. coli | >500 |

| C | K. pneumoniae | >500 |

While the antibacterial effects were not as potent as other classes of antibiotics, the compounds showed promise in further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The electronic and steric properties of substituents on the sulfonamide nitrogen and aromatic rings significantly impact reactivity and bioactivity. Key comparisons include:

Key Observations :

Key Observations :

- Benzodioxan-containing derivatives () show moderate enzyme inhibition but lower potency than clinical standards .

- The imidazole-substituted compound () demonstrates improved metabolic stability, likely due to heterocyclic interactions with enzymes .

- Antibacterial activity in oxolane derivatives () suggests that lipophilic substituents (e.g., tetrahydrofuran) enhance membrane penetration.

Biological Activity

N-(2-Aminophenyl)-4-chlorobenzenesulfonamide, a member of the benzenesulfonamide family, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

N-(2-Aminophenyl)-4-chlorobenzenesulfonamide is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the amino and chloro substituents enhances its pharmacological properties, making it a compound of interest for drug development.

The biological activity of N-(2-aminophenyl)-4-chlorobenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Studies report IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II (IC50 values of 1.55–3.92 μM) .

- Antitumor Activity : Research indicates that this sulfonamide derivative induces apoptosis in cancer cell lines such as MDA-MB-231. The compound significantly increased annexin V-FITC positivity, indicating enhanced apoptotic activity .

- Antimicrobial Effects : N-(2-aminophenyl)-4-chlorobenzenesulfonamide exhibits antibacterial properties, particularly against Gram-positive bacteria. It has been evaluated for its anti-biofilm activities, which are crucial in treating chronic infections .

Case Studies

- In Vitro Studies : In studies involving human cancer cell lines, N-(2-aminophenyl)-4-chlorobenzenesulfonamide demonstrated significant cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer types including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. Notably, one derivative showed the highest activity against AGS cells .

- Mechanistic Insights : Further investigations revealed that this compound triggers cell cycle arrest at the sub-G0 phase and activates caspases involved in apoptosis (caspase-8 and -9), indicating its potential as an anticancer agent .

- Animal Models : In vivo studies using xenograft models have shown that N-(2-aminophenyl)-4-chlorobenzenesulfonamide can inhibit tumor growth significantly compared to control groups .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of N-(2-aminophenyl)-4-chlorobenzenesulfonamide is critical for assessing its therapeutic potential:

- Absorption and Distribution : The compound's solubility and permeability have been evaluated using computational models, indicating favorable absorption characteristics .

- Metabolism : Studies suggest that the compound exhibits metabolic stability, which is essential for maintaining effective plasma concentrations during treatment .

- Toxicity Assessments : Preliminary toxicity evaluations indicate a need for further studies to establish safety profiles in clinical settings.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminophenyl)-4-chlorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-aminophenol with 4-chlorobenzenesulfonyl chloride under reflux in aprotic solvents (e.g., tetrahydrofuran or dichloromethane). Key parameters include maintaining anhydrous conditions and a temperature range of 60–80°C to prevent side reactions like hydrolysis . Purification typically involves recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:3) and adjusting stoichiometric ratios (1:1.2 amine:sulfonyl chloride).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of N-(2-aminophenyl)-4-chlorobenzenesulfonamide?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 4-chlorophenyl group appear as a doublet at δ 7.6–7.8 ppm (J = 8.5 Hz), while the 2-aminophenyl moiety shows a singlet for the NH2 group at δ 5.2–5.5 ppm and aromatic protons at δ 6.8–7.2 ppm .

- ¹³C NMR : The sulfonamide sulfur-linked carbon resonates at ~125–130 ppm, and the chlorine-substituted aromatic carbon appears at δ 135–140 ppm .

- IR : Key peaks include sulfonamide S=O asymmetric stretching at 1360–1370 cm⁻¹ and N–H bending at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of N-(2-aminophenyl)-4-chlorobenzenesulfonamide?

- Methodological Answer : Discrepancies in regioselectivity (e.g., sulfonamide vs. amine group reactivity) arise from solvent polarity and temperature. For example:

- Electrophilic Substitution : In polar solvents (DMF), the sulfonamide group directs electrophiles to the 4-chlorophenyl ring, while in non-polar solvents (toluene), the 2-aminophenyl group dominates. Validate using competitive kinetic studies with halogenation agents (e.g., NBS) .

- Temperature Effects : At >100°C, thermal rearrangement may lead to unexpected products; monitor via HPLC-MS and compare with DFT-predicted transition states .

Q. How do crystallographic studies inform the conformational flexibility of N-(2-aminophenyl)-4-chlorobenzenesulfonamide derivatives?

- Methodological Answer : X-ray diffraction reveals:

- Torsional Angles : The dihedral angle between the sulfonyl benzene and 2-aminophenyl rings ranges from 62.8° to 89.5°, influenced by substituents (e.g., electron-withdrawing groups increase planarity) .

- Hydrogen Bonding : NH···O=S interactions (2.8–3.0 Å) stabilize crystal packing. Use Mercury software to analyze Hirshfeld surfaces and quantify intermolecular interactions .

- Data Table :

| Derivative | Dihedral Angle (°) | NH···O Distance (Å) |

|---|---|---|

| Parent | 77.2 | 2.91 |

| 4-NO₂ | 85.6 | 2.85 |

| 4-OCH₃ | 72.0 | 3.02 |

Q. What pharmacological mechanisms are hypothesized for N-(2-aminophenyl)-4-chlorobenzenesulfonamide analogs?

- Methodological Answer :

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to histone deacetylase (HDAC) with ΔG ≈ -9.2 kcal/mol, driven by sulfonamide oxygen interactions with Zn²⁺ in the active site .

- Cellular Uptake : LogP values (~2.5) suggest moderate blood-brain barrier penetration. Validate via in vitro assays (e.g., Caco-2 permeability) and correlate with QSAR models .

Data Contradiction Analysis

Q. Why do NMR spectra of N-(2-aminophenyl)-4-chlorobenzenesulfonamide derivatives vary across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH2 proton signals by 0.3–0.5 ppm.

- Dynamic Exchange : Rapid rotation around the S–N bond at room temperature averages signals; use low-temperature NMR (-40°C) to resolve splitting .

- Resolution Protocol :

Standardize solvent and temperature.

Compare with computed NMR (GIAO/B3LYP/6-311++G**) .

Experimental Design Guidelines

Q. How to design stability studies for N-(2-aminophenyl)-4-chlorobenzenesulfonamide under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Oxidative Stress : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for sulfonic acid byproducts.

- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.